7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
Overview
Description
7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 1st position of the tetrahydroisoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-1,2,3,4-tetrahydroisoquinoline.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It serves as a model compound in biological studies to understand the behavior of isoquinoline derivatives in biological systems.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties and is used in the development of new drugs targeting various diseases.
Industry:
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound without the chlorine and carboxylic acid groups.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: A similar compound lacking the carboxylic acid group.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: A similar compound without the chlorine atom.
Uniqueness: 7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2.ClH/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7;/h1-2,5,9,12H,3-4H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRPHSKGUKKGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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